2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride is a compound that belongs to the class of organic molecules known as thiazoles. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen in the ring structure. This specific compound is recognized for its potential therapeutic applications, particularly in medicinal chemistry, where it serves as a precursor or building block for various bioactive molecules. Its molecular formula is and it has been identified as a small molecule without any current US approval for clinical use .
The compound is classified under several categories:
It is primarily sourced from synthetic pathways involving thiazole derivatives, which are prevalent in pharmaceutical research due to their diverse biological activities.
The synthesis of 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride typically involves multi-step organic reactions:
Characterization of the synthesized compound is often performed using techniques such as:
The molecular structure of 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride features:
The compound's structural data includes:
The compound can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions using solvents like dimethyl sulfoxide or ethanol, with catalysts such as triethylamine to facilitate acylation.
The mechanism of action for 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride is primarily linked to its interactions at the molecular level with biological targets. Thiazoles are known for their:
Data from studies indicate that compounds containing thiazole moieties often exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in drug development .
Relevant data includes melting point ranges and solubility profiles which are critical for formulation development in pharmaceutical applications .
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride has several scientific uses:
This compound exemplifies the importance of thiazole derivatives in contemporary medicinal chemistry and their potential role in addressing unmet medical needs.
The 1,3-thiazole ring—a five-membered heterocycle featuring nitrogen and sulfur atoms—was first synthesized in 1887 by Hantzsch and Weber through the reaction of α-halocarbonyls with thioamides. This discovery established the foundational Hantzsch thiazole synthesis, which remains a cornerstone methodology [1] [9]. Early recognition of thiazole’s biological relevance emerged with the isolation of vitamin B1 (thiamine) in the 1930s, where the thiazolium ring proved essential for enzymatic decarboxylation. The 1940s marked a therapeutic revolution with the discovery of penicillin G, whose β-lactam-thiazolidine ring synergy enabled unprecedented antibacterial activity [3] [9]. Subsequent decades witnessed deliberate exploitation of this scaffold: sulfathiazole (1940s) addressed microbial infections, while structural optimizations yielded nizatidine (H₂-receptor antagonist, 1980s) and dasatinib (tyrosine kinase inhibitor, 2000s) [1] [4]. Today, over 18 FDA-approved drugs incorporate the thiazole motif, underscoring its versatility against diverse pathologies, including cancer, infectious diseases, and metabolic disorders [9].
Table 1: Evolution of Key Thiazole-Containing Therapeutics
Era | Drug | Therapeutic Class | Clinical Indication |
---|---|---|---|
1940s | Penicillin G | β-lactam antibiotic | Bacterial infections |
1940s | Sulfathiazole | Sulfonamide antibiotic | Gram-positive infections |
1980s | Nizatidine | H₂ receptor antagonist | Peptic ulcer disease |
2000s | Dasatinib | Tyrosine kinase inhibitor | Chronic myeloid leukemia |
2010s | Cefiderocol | Siderophore cephalosporin | Multidrug-resistant Gram-negative bacteria |
The 2-amino group confers distinct electronic and topological advantages to the thiazole core. Electronically, it enhances π-delocalization across the ring, augmenting interactions with aromatic residues in biological targets (e.g., kinase ATP pockets). The amino moiety’s hydrogen-bond donor/acceptor capability facilitates critical anchoring: in dasatinib, the 2-aminothiazole forms bidentate hydrogen bonds with Thr315 and Glu286 in Bcr-Abl kinase, driving nanomolar inhibition (IC₅₀ = 0.55 nM) [1] [5]. Sterically, the group’s compactness permits deep penetration into hydrophobic enzyme clefts, while its chemical plasticity enables derivatization. For instance, N-acylation or N-alkylation of 2-amino thiazoles modulates lipophilicity and target engagement. Studies show that 2-amino-4-arylthiazoles exhibit 10-fold higher potency against EGFR kinase than unsubstituted analogs due to enhanced π-stacking with Phe771 [4] [5]. Furthermore, the protonatable nature of the amino group (pKₐ ~7.5) improves aqueous solubility at physiological pH—a property leveraged in alpelisib (PI3Kα inhibitor), where the 2-aminothiazole contributes to oral bioavailability [5] [9].
Table 2: Impact of 2-Amino Substitution on Thiazole Bioactivity
Compound | Target | Activity (IC₅₀) | Effect of 2-Amino Group |
---|---|---|---|
Dasatinib | Bcr-Abl kinase | 0.55 nM | Hydrogen bonding to hinge region |
Alpelisib | PI3Kα | 5 nM | Enhanced solubility and target affinity |
4-Phenyl-2-aminothiazole | EGFR kinase | 80 nM | π-Stacking vs. Phe771 |
Unsubstituted thiazole analog | EGFR kinase | 800 nM | 10-fold reduced potency |
Carboxamide functionalization at C4 of the thiazole ring introduces hydrogen-bonding capacity and conformational flexibility critical for molecular recognition. The carbonyl oxygen acts as a hydrogen-bond acceptor, while the amide N—H (if present) serves as a donor, enabling dual-point interactions with targets. In 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide, the tertiary amide (N,N-dimethyl) eliminates N—H donation but enhances solubility and metabolic stability by reducing oxidative deamination [6] [8]. Carboxamides influence pharmacokinetics: N-alkylation increases log D (lipophilicity), whereas free amides improve water solubility. For instance, replacing methylcarboxamide with N,N-dimethylcarboxamide elevates log D by 0.8 units, boosting blood-brain barrier penetration in CNS agents [6]. Conformationally, the amide linkage may adopt cis or trans geometries, impacting ligand-receptor complementarity. X-ray analyses confirm that carboxamide-thiazoles like cefiderocol utilize the amide carbonyl to coordinate iron(III) via siderophore-mimetic binding—a key mechanism against Gram-negative pathogens [9]. In anti-Trypanosoma cruzi thiazoles, C4 carboxamides form hydrogen bonds with catalytic Cys25 of cruzain protease (bond length: 2.8–3.2 Å), driving submicromolar inhibition [8].
Table 3: Carboxamide Functionalization Effects on Drug Properties
Carboxamide Type | log D | Aqueous Solubility (mg/mL) | Key Interactions |
---|---|---|---|
Free amide (–CONH₂) | -0.3 | 15.2 | H-bond donation/acceptance |
N-Methylamide (–CONHCH₃) | 0.1 | 8.7 | H-bond acceptance |
N,N-Dimethylamide (–CON(CH₃)₂) | 0.5 | 5.3 | H-bond acceptance; steric bulk |
N-Cyclohexylamide (–CONHC₆H₁₁) | 1.9 | 0.2 | Hydrophobic pocket binding |
The strategic fusion of 2-amino and carboxamide groups—as in 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride—creates a multifunctional pharmacophore: the amino group provides target affinity, the tertiary amide balances solubility and permeability, and the hydrochloride salt ensures crystallinity and oral absorption. This synergy exemplifies rational thiazole optimization in modern drug design [1] [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1